5-(2-Fluorophenyl)nicotinic acid

Catalog No.
S1902987
CAS No.
705961-96-2
M.F
C12H8FNO2
M. Wt
217.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Fluorophenyl)nicotinic acid

CAS Number

705961-96-2

Product Name

5-(2-Fluorophenyl)nicotinic acid

IUPAC Name

5-(2-fluorophenyl)pyridine-3-carboxylic acid

Molecular Formula

C12H8FNO2

Molecular Weight

217.2 g/mol

InChI

InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16)

InChI Key

UEEMCRBSNWWVAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F

Potential Applications:

  • Nicotinic Acid Analogue: 5-(2-Fluorophenyl)nicotinic acid bears structural similarity to nicotinic acid, a vitamin also known as niacin. Nicotinic acid plays a role in various cellular processes, and its derivatives are explored for potential applications in areas like cholesterol management and blood sugar control []. Research on 5-(2-Fluorophenyl)nicotinic acid might investigate if it interacts with similar biological targets as nicotinic acid.
  • Fluorine Substitution Effects: The presence of a fluorine atom on the phenyl ring can alter the molecule's properties compared to unsubstituted analogues. Fluorine substitution can affect factors like binding affinity to receptors or enzymes, metabolic stability, and blood-brain barrier permeability []. Studies might explore how the fluorine group in 5-(2-Fluorophenyl)nicotinic acid influences its potential biological activity.

Current Research Landscape:

  • Limited Information: While some commercial suppliers offer 5-(2-Fluorophenyl)nicotinic acid, there is a scarcity of scientific publications directly discussing its research applications. This suggests the compound might be in early stages of investigation or have limited research focus to date.

Future Directions:

  • Biological Target Identification: Future research could involve identifying specific biological targets that 5-(2-Fluorophenyl)nicotinic acid interacts with. Understanding its mechanism of action would be crucial for exploring potential therapeutic applications.
  • Functional Studies: In vitro and in vivo studies would be necessary to assess the functional effects of 5-(2-Fluorophenyl)nicotinic acid in relevant biological systems. This could involve investigating its impact on cellular processes, organismal physiology, or disease models.

5-(2-Fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C₁₂H₈FNO₂ and a molecular weight of 217.20 g/mol. This compound features a nicotinic acid structure modified by the presence of a fluorinated phenyl group at the 5-position. The introduction of the 2-fluorophenyl moiety enhances its potential biological activity and alters its physicochemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Typical of carboxylic acids and aromatic compounds. These include:

  • Esterification: Reacting with alcohols to form esters, which can be useful in drug formulation.
  • Amidation: The carboxylic acid group can react with amines to form amides, potentially leading to compounds with enhanced biological activity.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, allowing for further derivatization.

Research indicates that derivatives of nicotinic acid exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Specifically, 5-(2-Fluorophenyl)nicotinic acid has shown promising results in studies targeting bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. Its structural modifications may enhance its interaction with biological targets compared to non-fluorinated analogs .

The synthesis of 5-(2-Fluorophenyl)nicotinic acid can be achieved through several methods:

  • Condensation Reactions: Starting from nicotinic acid, condensation with appropriate aldehydes or ketones can yield the desired compound.
  • Fluorination: Selective fluorination of phenyl derivatives followed by coupling with nicotinic acid can also produce this compound.
  • Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies may be employed to introduce the fluorinated phenyl group effectively .

5-(2-Fluorophenyl)nicotinic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial agents.
  • Research: In studies exploring the structure-activity relationship of nicotinic acid derivatives.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies have shown that 5-(2-Fluorophenyl)nicotinic acid can bind effectively to certain biological targets, including enzymes involved in bacterial resistance mechanisms. Molecular docking studies suggest that its unique fluorinated structure may enhance binding affinity compared to non-fluorinated counterparts, indicating a potential pathway for overcoming resistance in pathogenic bacteria .

Several compounds share structural similarities with 5-(2-Fluorophenyl)nicotinic acid, each exhibiting unique properties and activities:

Compound NameStructural FeaturesUnique Properties
2-Fluoro-5-(trifluoromethyl)nicotinic acidContains trifluoromethyl groupEnhanced lipophilicity
5-(3-Chloro-2-fluorophenyl)nicotinic acidContains chlorine atomDifferent electronic properties
2-Aminonicotinic AcidAmino group at position 2Increased solubility and reactivity
2-Hydroxy-5-(4-fluorophenyl)nicotinic acidHydroxyl group additionPotential for hydrogen bonding

Each of these compounds presents unique characteristics that can influence their biological activity and applications in medicinal chemistry. The presence of different substituents alters their interaction profiles and therapeutic potentials, making them valuable for comparative studies in drug development .

XLogP3

2.1

Wikipedia

5-(2-Fluorophenyl)pyridine-3-carboxylic acid

Dates

Modify: 2023-08-16

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